N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide
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Overview
Description
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an aziridine ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the aziridine intermediate. Aziridines can be synthesized through various methods, including the reaction of alkenes with nitrenes or the cyclization of haloamines . The aziridine intermediate is then reacted with a phenyl derivative to introduce the methoxyphenyl group.
The final step involves the nitration of the benzamide moiety to introduce the nitro group. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the aziridine ring.
Medicine: Explored for its potential as a chemotherapeutic agent, particularly in targeting cancer cells.
Mechanism of Action
The mechanism of action of N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes . The nitro group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclohexanecarboxamide
- N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide
Uniqueness
N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3-nitrobenzamide is unique due to the presence of both an aziridine ring and a nitro group, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-20(15-2-1-3-17(10-15)23(25)26)21-16-6-8-19(9-7-16)27-13-18-12-22(18)11-14-4-5-14/h1-3,6-10,14,18H,4-5,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJJORMZHLFPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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